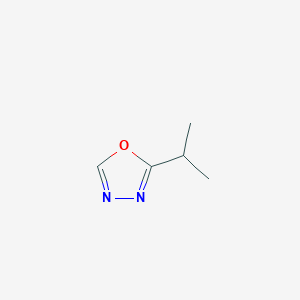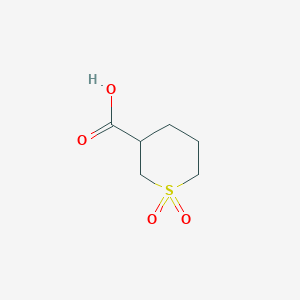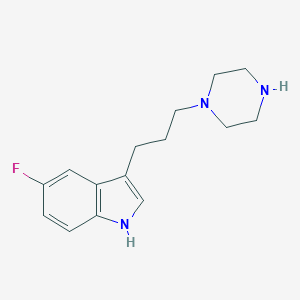
5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole, commonly known as FPPPI, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. FPPPI is a derivative of indole, a naturally occurring compound found in many plants, and has been synthesized through various methods.
Mecanismo De Acción
FPPPI acts as an SSRI by blocking the reuptake of serotonin in the brain, leading to increased serotonin levels. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, and appetite. By increasing serotonin levels, FPPPI may have an antidepressant effect.
Efectos Bioquímicos Y Fisiológicos
FPPPI has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. FPPPI has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. FPPPI has been found to have a low toxicity profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPPI has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified. It has been shown to have anti-tumor properties and may be useful for cancer research. FPPPI has also been shown to have an antidepressant effect and may be useful for studying depression and anxiety disorders. However, FPPPI has limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain experiments. FPPPI may also have off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of FPPPI. One direction is to study its potential use in the treatment of cancer. FPPPI has been shown to have anti-tumor properties, and further research may lead to the development of new cancer therapies. Another direction is to study its potential use in the treatment of depression and anxiety disorders. FPPPI has been shown to act as an SSRI and may be useful for the development of new antidepressant drugs. Further research is also needed to study the off-target effects of FPPPI and to develop new methods for synthesizing and modifying the compound.
Métodos De Síntesis
FPPPI has been synthesized through various methods, including the reaction of 5-fluoroindole with 3-(piperazin-1-yl)propanol in the presence of a catalyst. Another method involves the reaction of 5-fluoroindole with 3-(piperazin-1-yl)propyl chloride in the presence of a base. The yield and purity of FPPPI depend on the synthesis method used.
Aplicaciones Científicas De Investigación
FPPPI has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-tumor properties and has been used in cancer research. FPPPI has also been studied for its potential use in the treatment of depression and anxiety disorders. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and has been shown to increase serotonin levels in the brain.
Propiedades
Número CAS |
163860-25-1 |
|---|---|
Nombre del producto |
5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole |
Fórmula molecular |
C15H20FN3 |
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
5-fluoro-3-(3-piperazin-1-ylpropyl)-1H-indole |
InChI |
InChI=1S/C15H20FN3/c16-13-3-4-15-14(10-13)12(11-18-15)2-1-7-19-8-5-17-6-9-19/h3-4,10-11,17-18H,1-2,5-9H2 |
Clave InChI |
PZZUNARSWGHFCR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCC2=CNC3=C2C=C(C=C3)F |
SMILES canónico |
C1CN(CCN1)CCCC2=CNC3=C2C=C(C=C3)F |
Sinónimos |
5-fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



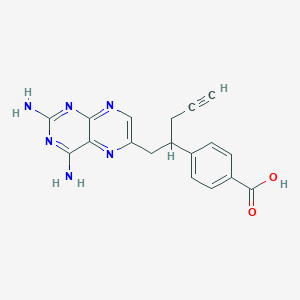
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)
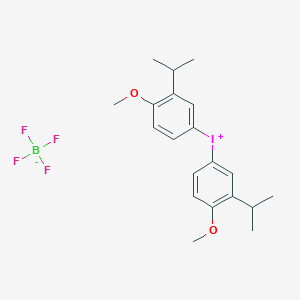
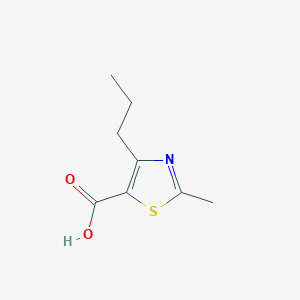
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
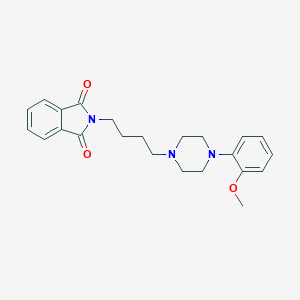
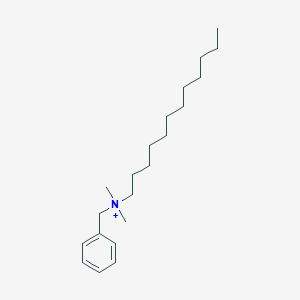
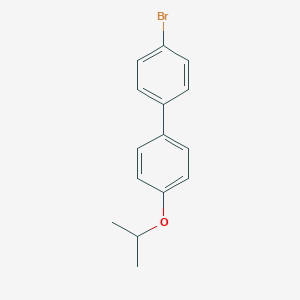
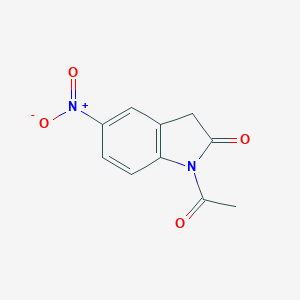
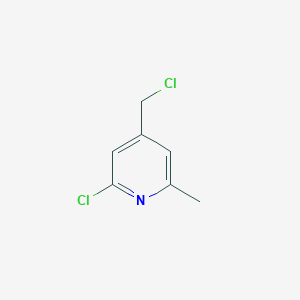
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
